
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
Overview
Description
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is an organic compound with the molecular formula C11H11FO3 It is a derivative of phenylpropanoate, where the phenyl ring is substituted with a fluorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 4-fluorobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by cyclization and esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate serves as a versatile building block in organic synthesis. It is utilized in various reactions, including:
- Condensation Reactions : It participates in C-C bond cleavage with diamines to synthesize benzimidazoles and perimidines, which have potential antimalarial properties .
- Michael Addition/Cyclization : The compound can be involved in base-promoted domino reactions to produce hydroxybenzophenones .
- Oxidative Cross-Coupling : It is used in reactions with indoles via dioxygen activation, allowing for the synthesis of complex organic molecules .
2. Biological Activity
Research indicates that this compound has various biological activities:
- Cytotoxicity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, a study evaluated its effects on different cancer cell lines and found promising results in inhibiting cell growth.
- Neuroprotective Effects : Due to structural similarities with other neuroprotective agents, it is being investigated for potential applications in treating neurological disorders.
Case Studies
Case Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of this compound derivatives demonstrated significant activity against various cancer cell lines. The results indicated that modifications to the compound could enhance its efficacy as an anticancer agent.
Case Study 2: Synthesis of Functionalized Compounds
Another research effort focused on transforming this compound into functionalized compounds with improved biological activity. This synthesis involved multiple reaction pathways, leading to derivatives that showed enhanced anti-inflammatory properties.
Industrial Applications
In addition to its scientific research applications, this compound is also used in the production of specialty chemicals and agrochemicals. Its ability to serve as a precursor in various chemical reactions makes it valuable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (4-methylbenzoyl)acetate
- Ethyl (4-chlorobenzoyl)acetate
- Ethyl benzoylacetate
- Ethyl (2-chlorobenzoyl)acetate
- Ethyl 3-nitrobenzoylacetate
Uniqueness
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall stability, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-(4-Fluorophenyl)-3-oxopropanoate, with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by:
- Functional Groups : A keto ester group and a fluorophenyl substituent.
- Physical State : A colorless liquid at room temperature.
- CAS Number : 1999-00-4.
The presence of the fluorine atom in the phenyl ring enhances the compound's lipophilicity and can influence its biological interactions, making it a promising candidate for drug development.
Anticancer Potential
Research indicates that this compound exhibits potential anticancer properties. Studies have shown that derivatives of this compound can interact with specific enzymes and receptors involved in cancer pathways. For instance, its derivatives have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Interaction : The compound may influence enzyme activity within metabolic pathways, potentially leading to altered cellular processes.
- Receptor Binding : Its structural characteristics suggest that it can bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Case Studies
- In Vitro Studies : A study published in "Tetrahedron Letters" highlighted the synthesis of fluorinated heterocyclic compounds from this compound, demonstrating its utility in developing new anticancer agents. The study found that these derivatives exhibited significant cytotoxicity against various cancer cell lines.
- Biochemical Assays : In biochemical assays, this compound was shown to inhibit specific enzymes associated with cancer metabolism, suggesting a potential role as an enzyme inhibitor in therapeutic contexts .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Ethyl 3-(4-Chlorophenyl)-3-Oxopropanoate | C₁₁H₁₁ClO₃ | Anticancer, anti-inflammatory |
Ethyl 3-(2-Bromo-4-Fluorophenyl)-3-Oxopropanoate | C₁₁H₉BrF O₃ | Antimicrobial, enzyme inhibitor |
Ethyl 3-(2-Chloro-4-Fluorophenyl)-3-Oxopropanoate | C₁₁H₁₀ClFO₃ | Antimicrobial, anti-inflammatory |
The comparative analysis shows that while all these compounds share a similar backbone structure, their substitution patterns significantly influence their biological activities.
Synthesis Methods
This compound can be synthesized through various methods:
- Condensation Reactions : Reacting appropriate aryl halides with malonic acid derivatives under basic conditions.
- Esterification : Involves the reaction of acetic acid derivatives with the corresponding fluorinated phenol.
These synthetic routes allow for the generation of a library of derivatives for further biological testing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, β-ketoesters like this compound can be prepared by reacting dilithiomonoethylmalonate with 4-fluorobenzoyl chloride under controlled temperatures (e.g., −78°C) . Alternatively, refluxing ethyl malonate derivatives with substituted benzoyl chlorides in ethanol under nitrogen has been reported, with yields improved by using molecular sieves to absorb byproducts like water . Optimization often involves adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., CaSO₄ as a desiccant) to enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, H NMR (400 MHz, CDCl₃) of related diazo derivatives shows distinct peaks for the ethyl ester group (δ 4.26 ppm, q) and aromatic protons (δ 7.75–7.02 ppm) . Liquid Chromatography-Mass Spectrometry (LC-MS) is used for purity assessment and metabolite profiling, as demonstrated in studies of acetylcholinesterase inhibitors containing this scaffold . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioanalytical method validation for this compound derivatives?
Discrepancies in parameters like recovery rates or detection limits often arise from matrix effects or column degradation. A validated LC-MS method for a thiazole-containing derivative addressed this by using internal standards (e.g., deuterated analogs) and optimizing mobile phase composition (e.g., acetonitrile/0.1% formic acid) to improve peak resolution . Cross-validation with orthogonal techniques (e.g., UV spectroscopy) and rigorous stability testing under varying pH/temperature conditions are recommended .
Q. What strategies are employed to design biologically active derivatives of this compound?
Structure-activity relationship (SAR) studies guide derivatization. For example, introducing electron-withdrawing groups (e.g., nitro or cyano) at the 4-position of the phenyl ring enhances acetylcholinesterase inhibition . Condensation with guanidine forms pyrimidinone cores with anticancer potential, where bromination at the 5-position increases potency . Computational docking studies (e.g., with AutoDock Vina) can predict binding affinities to target proteins like Pks13 in Mycobacterium tuberculosis .
Q. How do solvent and catalyst choices influence enantioselective synthesis involving this compound?
Transition-metal-free protocols using chiral organocatalysts (e.g., Cinchona alkaloids) in aprotic solvents (e.g., dichloromethane) have achieved enantiomeric excess (ee) >90% for sulfur-containing heterocycles . Rhodium(III) catalysts in methanol enable C–H functionalization of sulfoximines, where steric hindrance from the 4-fluorophenyl group directs regioselectivity . Solvent polarity adjustments (e.g., switching from THF to toluene) can mitigate side reactions in Grignard additions .
Q. Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the ester group. Thermal degradation studies recommend avoiding prolonged exposure to temperatures >40°C . For lab use, working solutions in dry ethanol or DMSO are stable for ≤72 hours if kept in amber vials to block UV-induced radical formation .
Q. How can researchers mitigate hazards during large-scale synthesis?
While the compound is not classified as hazardous under GHS, its synthesis often involves reactive intermediates (e.g., acyl chlorides). Safety measures include:
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXLKYJKQBZLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374518 | |
Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-00-4 | |
Record name | Ethyl 4-fluoro-β-oxobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1999-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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